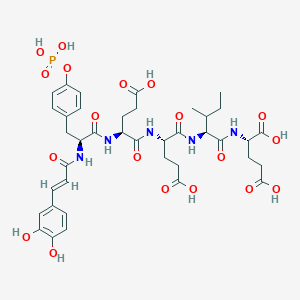

coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH ist ein komplexes Peptidderivat, das verschiedene Aminosäuren und funktionelle Gruppen vereint. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin, von Interesse. Das Vorhandensein von Coumaroyl- und phosphorylierten Tyrosingruppen deutet auf potenzielle Rollen in Signalwegen und biochemischen Interaktionen hin.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH umfasst mehrere Schritte, beginnend mit dem Schutz funktioneller Gruppen, um unerwünschte Reaktionen zu verhindern. Die Coumaroylgruppe kann durch Veresterungsreaktionen eingeführt werden, während die Phosphorylierung von Tyrosin spezifische Reagenzien wie Phosphorsäurederivate erfordert. Die Peptidkette wird typischerweise mit der Festphasenpeptidsynthese (SPPS) aufgebaut, die die sequenzielle Addition von Aminosäuren ermöglicht.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher komplexen Peptide beinhaltet oft automatisierte Peptidsynthesizer, die die für SPPS erforderlichen sich wiederholenden Zyklen der Entschützung und Kupplung bewältigen können. Die Hochleistungsflüssigchromatographie (HPLC) wird verwendet, um das Endprodukt zu reinigen und so eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe an der Coumaroyl-Einheit kann zu Chinonen oxidiert werden.

Reduktion: Die Peptidbindungen können unter bestimmten Bedingungen zu Aminoalkoholen reduziert werden.

Substitution: Das phosphorylierte Tyrosin kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Thiole oder Amine unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Coumaroylgruppe zu Cumarinderivaten führen, während die Reduktion von Peptidbindungen zu Aminoalkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet werden. Seine komplexe Struktur macht ihn zu einem ausgezeichneten Kandidaten für die Erforschung neuer Synthesemethoden.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um Protein-Protein-Interaktionen und Signalwege zu untersuchen. Das phosphorylierte Tyrosin ist ein Schlüsselelement in vielen Signalwegen, was diese Verbindung wertvoll für die Untersuchung von Kinase- und Phosphataseaktivitäten macht.

Medizin

In der Medizin hat this compound potenzielle therapeutische Anwendungen. Seine Fähigkeit, mit bestimmten Enzymen und Rezeptoren zu interagieren, könnte es zu einem Kandidaten für die Medikamentenentwicklung machen, insbesondere bei der Behandlung von Krankheiten, die mit einer Fehlregulation der Signalübertragung zusammenhängen.

Industrie

Im Industriebereich kann diese Verbindung bei der Entwicklung von Biosensoren und Diagnoseinstrumenten eingesetzt werden. Das Vorhandensein der Coumaroylgruppe, die für ihre Fluoreszenzeigenschaften bekannt ist, kann bei der Entwicklung empfindlicher Nachweissysteme genutzt werden.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das phosphorylierte Tyrosin kann an SH2-Domänen von Proteinen binden und so Signalwege beeinflussen. Die Coumaroylgruppe kann mit verschiedenen Enzymen interagieren und deren Aktivität möglicherweise hemmen oder modulieren. Die Gesamtwirkung dieser Verbindung hängt vom jeweiligen biologischen Kontext und dem Vorhandensein anderer interagierender Moleküle ab.

Wirkmechanismus

The mechanism of action of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves its interaction with specific molecular targets. The phosphorylated tyrosine can bind to SH2 domains of proteins, influencing signaling pathways. The coumaroyl group can interact with various enzymes, potentially inhibiting or modulating their activity. The overall effect of this compound depends on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cumarinderivate: Verbindungen wie Scopoletin und Umbelliferon teilen die Coumaroyl-Einheit und zeigen ähnliche Fluoreszenzeigenschaften.

Phosphorylierte Peptide: Peptide, die phosphoryliertes Serin oder Threonin enthalten, können in Bezug auf ihre Rolle in Signalwegen mit Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH verglichen werden.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner Kombination aus einer Coumaroylgruppe und einem phosphorylierten Tyrosin innerhalb einer Peptidkette. Diese Doppelfunktionalität ermöglicht es ihm, an einer Vielzahl von biochemischen Interaktionen teilzunehmen, was es zu einem vielseitigen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH is a complex phenolic compound that exhibits a range of biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C39H50N5O19P and is characterized by the presence of a coumaroyl moiety, phosphotyrosine, and multiple glutamic acid residues. Its structure can be represented as follows:

- Molecular Weight : 873.73 g/mol

- Key Functional Groups : Coumaroyl, phospho-tyrosine, glutamic acid

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The antioxidant mechanisms include:

- Scavenging free radicals : The compound effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Chelating metal ions : It can bind transition metals, reducing their availability to catalyze harmful reactions.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential therapeutic applications in inflammatory diseases.

Antihyperglycemic Activity

This compound has been found to inhibit the enzyme α-glucosidase, leading to reduced glucose absorption in the intestines. This mechanism supports its use in managing diabetes and metabolic disorders.

Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from damage due to oxidative stress and inflammation, suggesting its potential in treating neurodegenerative diseases.

The biological effects of this compound are mediated through various molecular pathways:

- Induction of apoptosis : The compound triggers endoplasmic reticulum stress-dependent apoptosis in cancer cells.

- Cell cycle arrest : It inhibits cell proliferation by interfering with cell cycle progression.

- Modulation of signaling pathways : The compound influences several signaling cascades involved in inflammation and cellular stress responses.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 18.7 |

| Ferric Reducing Power | 30.2 |

These results indicate that the compound possesses strong antioxidant properties compared to standard antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound significantly reduced the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.

Study 3: Neuroprotective Effects

Research involving neuronal cell cultures showed that treatment with this compound led to a 40% increase in cell viability under oxidative stress conditions, supporting its neuroprotective claims.

Eigenschaften

Molekularformel |

C39H50N5O19P |

|---|---|

Molekulargewicht |

923.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1 |

InChI-Schlüssel |

OLKLXQPYJYPETQ-GYHHIBSGSA-N |

Isomerische SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.